molecular formula C12H22N4O2 B5886419 N'-(1-methyl-4-piperidinylidene)-2-(4-morpholinyl)acetohydrazide

N'-(1-methyl-4-piperidinylidene)-2-(4-morpholinyl)acetohydrazide

Cat. No. B5886419
M. Wt: 254.33 g/mol
InChI Key: DVYUYBCDWSXHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1-methyl-4-piperidinylidene)-2-(4-morpholinyl)acetohydrazide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N'-(1-methyl-4-piperidinylidene)-2-(4-morpholinyl)acetohydrazide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound can inhibit the formation of new blood vessels, which is important for cancer growth and metastasis. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(1-methyl-4-piperidinylidene)-2-(4-morpholinyl)acetohydrazide for lab experiments is its ability to inhibit the growth of cancer cells, which makes it a valuable tool for cancer research. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for N'-(1-methyl-4-piperidinylidene)-2-(4-morpholinyl)acetohydrazide research. One area of interest is the development of this compound-based drugs for cancer treatment. Another area of research is the use of this compound in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic properties in other diseases and conditions.

Synthesis Methods

N'-(1-methyl-4-piperidinylidene)-2-(4-morpholinyl)acetohydrazide can be synthesized through a multistep process that involves the reaction of piperidine and morpholine with acetic anhydride, followed by the addition of hydrazine hydrate. The resulting product is this compound, which can be purified through recrystallization.

Scientific Research Applications

N'-(1-methyl-4-piperidinylidene)-2-(4-morpholinyl)acetohydrazide has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is its anti-cancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-[(1-methylpiperidin-4-ylidene)amino]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-15-4-2-11(3-5-15)13-14-12(17)10-16-6-8-18-9-7-16/h2-10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYUYBCDWSXHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)CN2CCOCC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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